3-nitrobenzyl nicotinate
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Overview
Description
3-Nitrobenzyl nicotinate is a chemical compound that belongs to the family of nicotinates It is an ester formed from the condensation of nicotinic acid (vitamin B3) and 3-nitrobenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl nicotinate typically involves the esterification of nicotinic acid with 3-nitrobenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzyl nicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield nicotinic acid and 3-nitrobenzyl alcohol using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-Aminobenzyl nicotinate.
Reduction: Nicotinic acid and 3-nitrobenzyl alcohol.
Substitution: Various substituted benzyl nicotinates depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzyl nicotinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl nicotinate involves its hydrolysis to release nicotinic acid and 3-nitrobenzyl alcohol. Nicotinic acid acts as a vasodilator, increasing blood flow and reducing blood pressure. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Benzyl nicotinate: An ester of nicotinic acid and benzyl alcohol, used as a vasodilator.
Chromium nicotinate: A complex of chromium and nicotinic acid, used as a nutritional supplement.
Nicotinamide: An amide form of nicotinic acid, used in skincare and as a dietary supplement.
Uniqueness: 3-Nitrobenzyl nicotinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3-nitrophenyl)methyl pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOFVXQHJCOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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